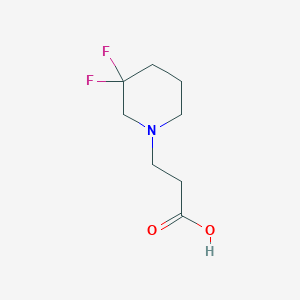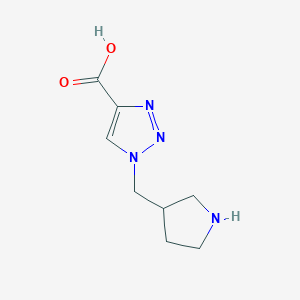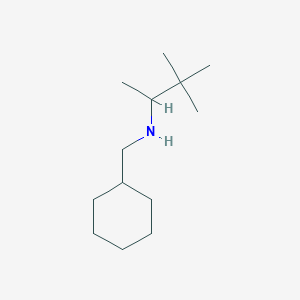
(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine
Vue d'ensemble
Description
Cyclohexylmethyl (3,3-dimethylbutan-2-yl)amine (CMDMA) is an organic compound with a unique structure that has been studied for its potential applications in scientific research. CMDMA is a cyclic amine, meaning it contains a nitrogen atom bonded to two aliphatic hydrocarbon groups and is connected in a ring structure. CMDMA has been found to possess several interesting properties, including the ability to act as a ligand, a reagent, and a catalyst.
Applications De Recherche Scientifique
Synthetic Cannabinoid Receptor Agonists
MDMB-CHMICA, a compound structurally similar to (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine, has been studied for its presence in recreational drug products and its impact on users. Research has highlighted its wide availability on the Internet, its varied effects on users, including euphoria and a range of adverse effects such as palpitations and loss of consciousness, and its high potency and associated risks (Haden, Archer, Dargan, & Wood, 2017).
Copper Catalyst Systems for C-N Bond Forming Reactions
Research into recyclable protocols for C–N bond forming reactions, which are crucial in organic synthesis, has seen significant developments. Copper-mediated systems have been particularly noted for their potential in commercial exploitation due to their effectiveness in reactions involving various amines and aryl halides or arylboronic acids. Such studies are vital for advancing sustainable and efficient synthetic methodologies in chemistry (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Reductive Amination with Hydrogen
The reductive amination process, which involves the conversion of aldehydes or ketones with amines or ammonia in the presence of a reducing agent and catalyst, has been a subject of extensive research. This process is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in various pharmaceuticals and chemicals. Studies have emphasized the role of transition-metal catalysis in activating the reducing agent, highlighting the advancements in catalyst development for this essential organic transformation (Irrgang & Kempe, 2020).
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDFJPFTIRWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



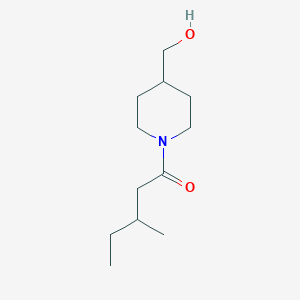


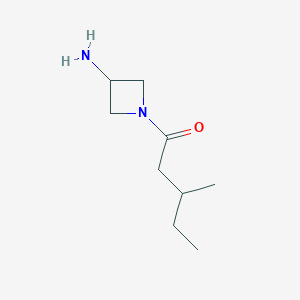
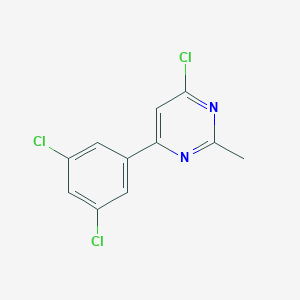
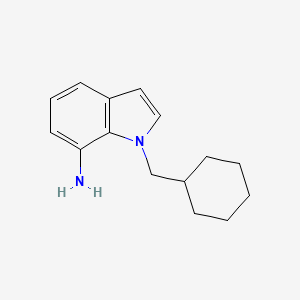


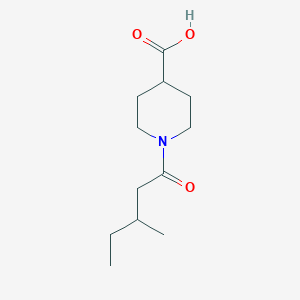
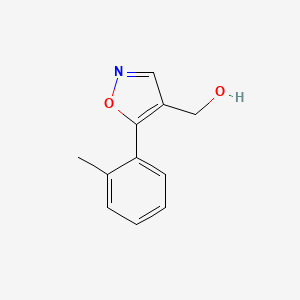
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
